8-Methoxy-4-methylquinoline;2,4,6-trinitrophenol
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Overview
Description
8-Methoxy-4-methylquinoline: and 2,4,6-trinitrophenol are two distinct chemical compounds 8-Methoxy-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 8-Methoxy-4-methylquinoline typically begins with the appropriate substituted aniline or nitrobenzene derivatives.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for 8-Methoxy-4-methylquinoline involve large-scale nitration, reduction, and cyclization processes, often using continuous flow reactors to ensure efficiency and safety.
Synthetic Routes and Reaction Conditions:
Starting Materials: Phenol is the primary starting material.
Industrial Production Methods:
- Industrial production of picric acid involves controlled nitration processes, with careful handling of the highly reactive and explosive intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
- Quinoline N-oxides, hydrogenated quinolines, and various substituted quinolines.
Types of Reactions:
Reduction: Can be reduced to form aminophenols.
Substitution: Nucleophilic substitution reactions can replace nitro groups with other functional groups.
Common Reagents and Conditions:
Reduction: Reagents like tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
- Aminophenols and various substituted phenols.
Scientific Research Applications
8-Methoxy-4-methylquinoline
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in various diseases.
Industry: Used in the production of dyes and pigments.
2,4,6-Trinitrophenol (Picric Acid)
Chemistry: Used as a reagent in analytical chemistry for the detection of metals and proteins.
Biology: Employed in histology for staining tissues.
Medicine: Historically used as an antiseptic and astringent.
Industry: Used in the manufacture of explosives and as a precursor for other chemical compounds.
Mechanism of Action
8-Methoxy-4-methylquinoline
Mechanism: The exact mechanism of action depends on its specific application. In antimicrobial activity, it may interfere with bacterial DNA synthesis or cell wall formation.
Molecular Targets: Targets may include bacterial enzymes or DNA.
2,4,6-Trinitrophenol (Picric Acid)
Mechanism: Acts as a strong oxidizing agent, which can lead to the formation of reactive oxygen species.
Molecular Targets: Targets include cellular proteins and nucleic acids, leading to oxidative damage.
Comparison with Similar Compounds
8-Methoxy-4-methylquinoline
Similar Compounds: 4-Chloro-8-methoxy-2-methylquinoline, 4-Hydroxy-8-methoxy-2-methylquinoline.
Uniqueness: The presence of the methoxy group at the 8-position and the methyl group at the 4-position gives it unique chemical and biological properties.
2,4,6-Trinitrophenol (Picric Acid)
Similar Compounds: 2,4-Dinitrophenol, 2,6-Dinitrophenol.
Uniqueness: The presence of three nitro groups makes it a highly potent oxidizing agent and explosive.
Properties
CAS No. |
61703-96-6 |
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Molecular Formula |
C17H14N4O8 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
8-methoxy-4-methylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H11NO.C6H3N3O7/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,1-2H3;1-2,10H |
InChI Key |
RAMIXLSGJQREKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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